Delpazolid - 1219707-39-7

Delpazolid

Catalog Number: EVT-266763
CAS Number: 1219707-39-7
Molecular Formula: C14H17FN4O3
Molecular Weight: 308.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delpazolid is a second-generation oxazolidinone antibiotic, a class of synthetic antimicrobial agents. [, ] It is classified as a protein synthesis inhibitor and is primarily studied for its efficacy against drug-resistant Mycobacterium tuberculosis. [, , , ] Delpazolid shows promise as a potential treatment option for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). [, , ]

Molecular Structure Analysis

While the provided papers mention delpazolid as a novel oxazolidinone with a cyclic amidrazone, a detailed analysis of its molecular structure is not described. []

Mechanism of Action

Delpazolid, like other oxazolidinones, acts as a protein synthesis inhibitor. [, , ] It binds to the 23S ribosomal RNA of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). [, ] This binding interferes with the initiation complex formation, preventing the formation of the 70S initiation complex and subsequently inhibiting bacterial protein synthesis. [, ]

Applications
  • Activity against MDR-TB and XDR-TB: Delpazolid demonstrates potent in vitro activity against multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. [, ] Studies show promising results with delpazolid exhibiting comparable or even superior efficacy compared to existing drugs like linezolid. [, , , ]

  • Early Bactericidal Activity: Clinical trials investigating the early bactericidal activity of delpazolid in patients with pulmonary TB have shown promising results. [] Delpazolid exhibited a significant reduction in bacterial load, indicating its potential as an effective treatment option. []

  • Synergistic Effect with Bedaquiline: Research suggests a synergistic effect of delpazolid when combined with bedaquiline, another anti-tuberculosis drug, against Mycobacterium abscessus complex (MABC). [] This synergistic effect could potentially lead to more effective treatment regimens for MABC infections. []

  • Treatment of NTM Infections: Beyond tuberculosis, delpazolid has shown in vitro activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium kansasii. [, ] This indicates its potential application in treating infections caused by these pathogens, especially those resistant to existing drugs like macrolides. [, ]

Future Directions
  • Clinical Trials and Drug Development: Further clinical trials are crucial to evaluate the safety, efficacy, and optimal dosing regimens of delpazolid in treating tuberculosis and other mycobacterial infections. [, ]

  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to delpazolid in mycobacteria is essential to develop strategies for mitigating resistance development and ensuring the long-term effectiveness of the drug. [, ]

  • Exploring Drug Combinations: Research on synergistic drug combinations involving delpazolid and other antibiotics could lead to more potent and effective treatment options for challenging infections like MDR-TB and XDR-TB. []

  • Investigating Applications Beyond Mycobacteria: While the primary focus is on mycobacterial infections, exploring delpazolid's activity against other Gram-positive pathogens, especially those resistant to existing antibiotics, could uncover new therapeutic applications. [, ]

Linezolid

Compound Description: Linezolid is the first clinically approved oxazolidinone antibiotic, known for its efficacy against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) [, ]. It acts by inhibiting bacterial protein synthesis.

Tedizolid

Compound Description: Tedizolid is another oxazolidinone antibiotic demonstrating potent activity against various Gram-positive bacteria, including MRSA [, ]. It exhibits a longer half-life and improved potency compared to Linezolid.

Relevance: Similar to Delpazolid, Tedizolid is often evaluated alongside Linezolid as a comparator for in vitro activity against mycobacteria, including Mycobacterium tuberculosis [, , ]. Studies highlight that Tedizolid generally shows greater potency against both rapidly and slowly growing mycobacteria compared to Delpazolid and Linezolid [].

Sutezolid

Compound Description: Sutezolid, also belonging to the oxazolidinone class, exhibits particularly potent in vitro activity against slowly growing mycobacteria, including Mycobacterium avium complex and Mycobacterium intracellulare [, ].

Relevance: Research frequently includes Sutezolid in comparative assessments of oxazolidinone efficacy against mycobacterial infections, alongside Delpazolid and Linezolid [, , , ]. While Delpazolid shows promise against Mycobacterium tuberculosis, Sutezolid consistently demonstrates superior activity against certain nontuberculous mycobacteria, particularly Mycobacterium intracellulare [].

Contezolid

Compound Description: Contezolid is an oxazolidinone antibiotic under investigation for its potential in treating tuberculosis []. It displays favorable intracellular activity against Mycobacterium tuberculosis [].

Relevance: Comparative studies often incorporate Contezolid to assess the relative efficacy of Delpazolid and other oxazolidinones against Mycobacterium tuberculosis []. Research suggests that Contezolid might possess a superior intracellular antimicrobial profile compared to both Delpazolid and Linezolid, highlighting its potential for treating tuberculosis [].

Bedaquiline

Compound Description: Bedaquiline represents a distinct class of antibiotic, diarylquinolines, targeting the energy metabolism of Mycobacterium tuberculosis []. It plays a crucial role in treating multidrug-resistant tuberculosis.

Relevance: While structurally unrelated to Delpazolid, Bedaquiline is often investigated in combination with oxazolidinones, including Delpazolid, for potential synergistic effects against mycobacteria, especially Mycobacterium abscessus complex []. Studies indicate that combining Bedaquiline with Delpazolid might significantly enhance Delpazolid's efficacy against this challenging pathogen [].

Properties

CAS Number

1219707-39-7

Product Name

Delpazolid

IUPAC Name

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Molecular Formula

C14H17FN4O3

Molecular Weight

308.31 g/mol

InChI

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1

InChI Key

QLUWQAFDTNAYPN-LLVKDONJSA-N

SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F

Solubility

Soluble in DMSO

Synonyms

Delpazolid; LCB01-0371; LCB 01-0371; LCB-01-0371; LCB010371; LCB 010371; LCB-010371.

Canonical SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F

Isomeric SMILES

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.